
n-(4-(2-Oxoimidazolidin-1-yl)phenyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(4-(2-Oxoimidazolidin-1-yl)phenyl)isobutyramide: is a synthetic compound with a molecular formula of C13H17N3O2The compound features an imidazolidinone ring, which is a common motif in various bioactive molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(2-Oxoimidazolidin-1-yl)phenyl)isobutyramide typically involves the reaction of 4-isocyanatobenzoyl chloride with 2-oxoimidazolidine. The reaction is carried out in an organic solvent such as dichloromethane, under reflux conditions. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to verify the compound’s structure and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the imidazolidinone ring, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4) under controlled conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, n-(4-(2-Oxoimidazolidin-1-yl)phenyl)isobutyramide is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimitotic agent, inhibiting cell division by targeting microtubules. This makes it a candidate for further research in cancer treatment .
Medicine: In medicinal chemistry, this compound is being explored for its antiproliferative, antiangiogenic, and antitumoral activities. It has shown promise in preclinical studies for the treatment of various cancers .
Industry: The compound is also used in the development of new materials and as a precursor for the synthesis of other bioactive molecules. Its versatility and reactivity make it valuable in various industrial applications .
Wirkmechanismus
The mechanism of action of n-(4-(2-Oxoimidazolidin-1-yl)phenyl)isobutyramide involves its interaction with microtubules, essential components of the cell’s cytoskeleton. The compound binds to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics. This results in the inhibition of mitotic spindle formation, ultimately causing cell cycle arrest in the G2/M phase and inducing apoptosis .
Vergleich Mit ähnlichen Verbindungen
- Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates
- Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides
- Combretastatin A-4 analogs
Comparison: Compared to these similar compounds, n-(4-(2-Oxoimidazolidin-1-yl)phenyl)isobutyramide exhibits unique structural features that enhance its binding affinity to the colchicine-binding site. This results in improved antiproliferative activity and reduced toxicity. Additionally, its imidazolidinone ring provides a versatile platform for further chemical modifications, making it a valuable compound for drug development .
Eigenschaften
Molekularformel |
C13H17N3O2 |
|---|---|
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
2-methyl-N-[4-(2-oxoimidazolidin-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C13H17N3O2/c1-9(2)12(17)15-10-3-5-11(6-4-10)16-8-7-14-13(16)18/h3-6,9H,7-8H2,1-2H3,(H,14,18)(H,15,17) |
InChI-Schlüssel |
AGMQDPGZGJKMPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)N2CCNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




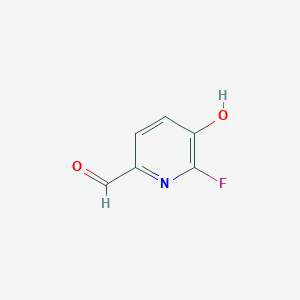
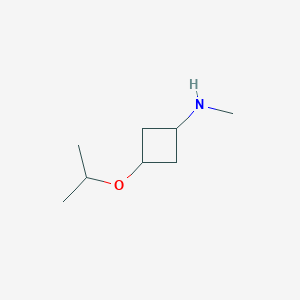
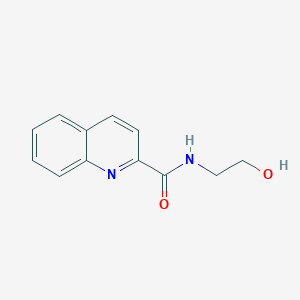
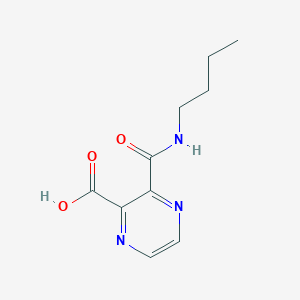


![(4-Bromo-1h-pyrrol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B14914992.png)
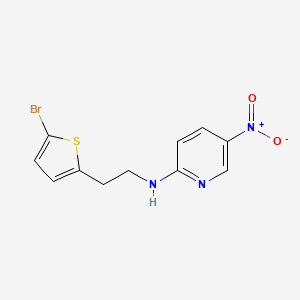


![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B14915015.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B14915033.png)
